7-(Hydroxymethyl)-2,4-dimethylbicyclo[3.3.1]nonan-3-one
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Overview
Description
7-(Hydroxymethyl)-2,4-dimethylbicyclo[3.3.1]nonan-3-one is a bicyclic compound that features a unique structural framework. This compound belongs to the bicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-2,4-dimethylbicyclo[3.3.1]nonan-3-one can be achieved through several synthetic routes. One common method involves the hydrogenation of 7-methylenebicyclo[3.3.1]nonan-3-one over platinum oxide in acetic acid, yielding 7α-methylbicyclo[3.3.1]nonan-3α-ol as the sole product . Another method involves the use of ethyl acetate as a solvent, which affords 7α-methylbicyclo[3.3.1]nonan-3-one as a reduced product and 7-methylbicyclo[3.3.1]non-6-en-3-one as an isomerized product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and catalytic hydrogenation can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)-2,4-dimethylbicyclo[3.3.1]nonan-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Hydroxymethyl)-2,4-dimethylbicyclo[3.3.1]nonan-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)-2,4-dimethylbicyclo[3.3.1]nonan-3-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions. The compound’s unique bicyclic structure may allow it to fit into specific binding sites, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
7-Methylenebicyclo[3.3.1]nonan-3-one: A structurally similar compound that undergoes similar chemical reactions.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Another bicyclic compound with different functional groups.
Uniqueness
7-(Hydroxymethyl)-2,4-dimethylbicyclo[3.3.1]nonan-3-one is unique due to its specific substitution pattern and the presence of both hydroxymethyl and carbonyl functional groups. This combination of functional groups provides distinct reactivity and potential applications compared to other bicyclo[3.3.1]nonane derivatives.
Properties
IUPAC Name |
7-(hydroxymethyl)-2,4-dimethylbicyclo[3.3.1]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-7-10-3-9(6-13)4-11(5-10)8(2)12(7)14/h7-11,13H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLNNXZDIHDFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(CC(C2)C(C1=O)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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